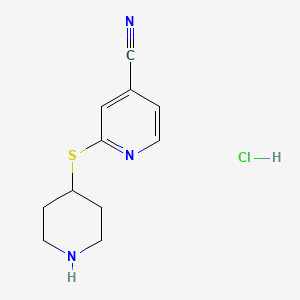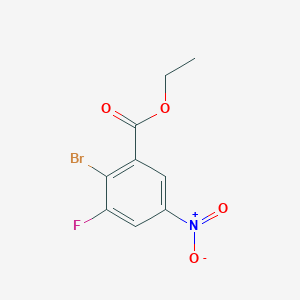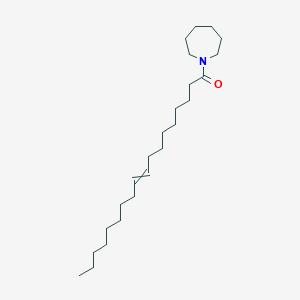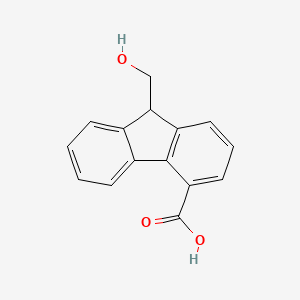
9H-Fluorene-4-carboxylic acid, 9-(hydroxymethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(hydroxymethyl)-9H-fluorene-4-carboxylic Acid: is an organic compound that belongs to the fluorene family. This compound is characterized by the presence of a hydroxymethyl group attached to the ninth position of the fluorene ring and a carboxylic acid group at the fourth position. The fluorene core is a polycyclic aromatic hydrocarbon, which is known for its rigidity and planarity, making it a valuable scaffold in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(hydroxymethyl)-9H-fluorene-4-carboxylic Acid typically involves the following steps:
Starting Material: The synthesis begins with fluorene, which is commercially available or can be synthesized from biphenyl.
Hydroxymethylation: The introduction of the hydroxymethyl group is achieved through a hydroxymethylation reaction. This involves the reaction of fluorene with formaldehyde in the presence of a base, such as sodium hydroxide, to yield 9-(hydroxymethyl)fluorene.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction. This can be achieved by the oxidation of the methyl group at the fourth position using strong oxidizing agents like potassium permanganate or chromium trioxide, followed by hydrolysis to yield the carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of 9-(hydroxymethyl)-9H-fluorene-4-carboxylic Acid can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
9-(hydroxymethyl)-9H-fluorene-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation).
Major Products Formed
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: Conversion of the carboxylic acid group to an alcohol.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the fluorene ring.
Aplicaciones Científicas De Investigación
9-(hydroxymethyl)-9H-fluorene-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to the inherent fluorescence of the fluorene core.
Medicine: Explored for its potential as a drug delivery agent and in the development of pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 9-(hydroxymethyl)-9H-fluorene-4-carboxylic Acid is largely dependent on its functional groups:
Hydroxymethyl Group: Can participate in hydrogen bonding and increase the solubility of the compound in aqueous environments.
Carboxylic Acid Group: Can form ionic bonds with basic sites in biological molecules, facilitating interactions with enzymes and receptors.
Fluorene Core: Provides a rigid and planar structure that can intercalate with DNA and other biomolecules, potentially affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
9H-fluorene-4-carboxylic Acid: Lacks the hydroxymethyl group, making it less soluble in water.
9-(hydroxymethyl)-9H-fluorene: Lacks the carboxylic acid group, reducing its ability to form ionic bonds with biological molecules.
9,9-dimethyl-9H-fluorene-4-carboxylic Acid: Contains two methyl groups instead of a hydroxymethyl group, affecting its reactivity and solubility.
Uniqueness
9-(hydroxymethyl)-9H-fluorene-4-carboxylic Acid is unique due to the presence of both the hydroxymethyl and carboxylic acid groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its solubility, reactivity, and potential for interactions with biological molecules, making it a versatile compound in various applications.
Propiedades
Número CAS |
95303-04-1 |
|---|---|
Fórmula molecular |
C15H12O3 |
Peso molecular |
240.25 g/mol |
Nombre IUPAC |
9-(hydroxymethyl)-9H-fluorene-4-carboxylic acid |
InChI |
InChI=1S/C15H12O3/c16-8-13-9-4-1-2-5-10(9)14-11(13)6-3-7-12(14)15(17)18/h1-7,13,16H,8H2,(H,17,18) |
Clave InChI |
BIMYVSJMIZFNNL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=C2C(=CC=C3)C(=O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-[methoxy(methyl)carbamoyl]-4-methylpiperidine-1-carboxylate](/img/structure/B13973342.png)
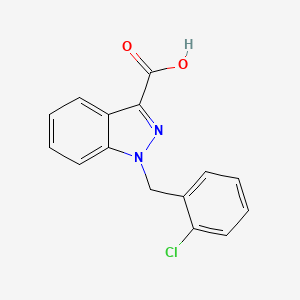
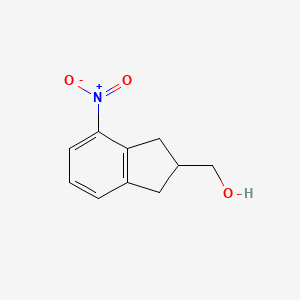
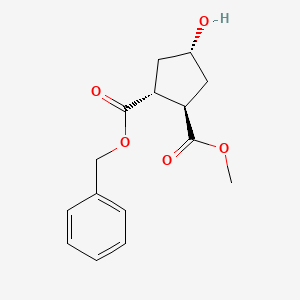

![[2-Chloro-6-methyl-4-(trifluoromethyl)phenyl]amine](/img/structure/B13973359.png)
![5-Bromo-3-[1-(2,6-dichloro-phenyl)-ethoxy]-pyridin-2-ylamine](/img/structure/B13973365.png)
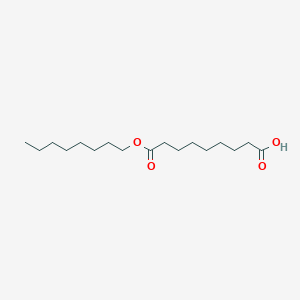

![2-Benzyl 7-(tert-butyl) 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B13973373.png)

